molecular formula C14H16FN3O4 B2512051 N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)-5-fluoronicotinamide CAS No. 2034538-84-4

N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)-5-fluoronicotinamide

Cat. No.: B2512051
CAS No.: 2034538-84-4
M. Wt: 309.297
InChI Key: RWDMAAJKOFRFGK-UHFFFAOYSA-N
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Description

N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)-5-fluoronicotinamide is a compound of interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyrrolidinone ring, a fluorinated nicotinamide moiety, and an ethoxyethyl linker, which contribute to its distinctive properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)-5-fluoronicotinamide typically involves multiple steps, starting with the preparation of the pyrrolidinone ring. One common method involves the reaction of succinic anhydride with ammonia to form 2,5-dioxopyrrolidin-1-yl. This intermediate is then reacted with ethylene glycol to introduce the ethoxyethyl linker. Finally, the fluorinated nicotinamide is attached through a nucleophilic substitution reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)-5-fluoronicotinamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility .

Scientific Research Applications

N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)-5-fluoronicotinamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)-5-fluoronicotinamide involves its interaction with molecular targets such as enzymes or receptors. The fluorinated nicotinamide moiety is particularly important for binding to active sites, while the pyrrolidinone ring may enhance the compound’s stability and reactivity. Molecular docking studies have shown that this compound can act as an allosteric modulator, influencing the activity of its targets .

Comparison with Similar Compounds

Similar Compounds

  • 2,5-Dioxopyrrolidin-1-yl (2-(2-(2-methoxyethoxy)ethoxy)ethyl) carbonate
  • 2-cyano-N-(2,5-dioxopyrrolidin-1-yl) acetamide
  • N-Benzyl-(2,5-dioxopyrrolidin-1-yl)propanamide

Uniqueness

N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)-5-fluoronicotinamide stands out due to its fluorinated nicotinamide moiety, which is not commonly found in similar compounds. This fluorination can enhance the compound’s binding affinity and specificity for certain molecular targets, making it a valuable tool in both research and potential therapeutic applications .

Properties

IUPAC Name

N-[2-[2-(2,5-dioxopyrrolidin-1-yl)ethoxy]ethyl]-5-fluoropyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16FN3O4/c15-11-7-10(8-16-9-11)14(21)17-3-5-22-6-4-18-12(19)1-2-13(18)20/h7-9H,1-6H2,(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWDMAAJKOFRFGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)CCOCCNC(=O)C2=CC(=CN=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16FN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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